Cyclohexyl hydrogen sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUCGRGTXIWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Chemical Preparation Routes
Direct Sulfation of Cyclohexene (B86901)
The most direct route to cyclohexyl hydrogen sulfate (B86663) involves the reaction of cyclohexene with a suitable sulfating agent, typically concentrated sulfuric acid. This reaction proceeds readily under cold conditions. chemguide.co.uk
The reaction between an alkene like cyclohexene and concentrated sulfuric acid is a classic example of electrophilic addition. chemguide.co.uklibretexts.org The underlying mechanism can be broken down into distinct steps:
Electrophile Generation : Sulfuric acid (H₂SO₄) is a strong acid, but for this reaction, its key feature is the polarized H-O bond. The hydrogen atom carries a significant partial positive charge (δ+) because it is bonded to a highly electronegative oxygen atom, making it electrophilic. chemguide.co.uk Some evidence also suggests that electrophilic reagents form loose charge-transfer complexes with the π electrons of the alkene's double bond prior to the main reaction. libretexts.org
Electrophilic Attack : The electron-rich pi (π) bond of the cyclohexene double bond acts as a nucleophile, attacking the partially positive hydrogen atom of the sulfuric acid molecule. chemguide.co.uk
Carbocation Formation : As the new C-H bond forms, the π bond breaks. The two electrons from the π bond are used to create the new single bond, leaving the other carbon atom of the original double bond with a positive charge. This results in the formation of a cyclohexyl carbocation intermediate. chemguide.co.uk Simultaneously, the electrons from the H-O bond in the sulfuric acid molecule are transferred completely to the oxygen atom, generating the hydrogen sulfate anion (HSO₄⁻). chemguide.co.uk
Nucleophilic Capture : The negatively charged hydrogen sulfate anion then acts as a nucleophile, attacking the positively charged carbocation. chemguide.co.uk This step completes the addition, forming the final product, cyclohexyl hydrogen sulfate.
This mechanism dictates that the addition is typically antarafacial (anti-addition), meaning the hydrogen and the hydrogen sulfate group add to opposite faces of the original double bond. For cyclohexene, this results in the formation of the trans isomer. libretexts.org
The efficiency and yield of the direct sulfation of cyclohexene are highly dependent on the reaction conditions. While specific optimization studies for this exact reaction are not extensively detailed in the surveyed literature, the principles can be inferred from related alkylation and epoxidation reactions involving cyclohexene. Key parameters that typically require optimization include temperature, molar ratios of reactants, choice of catalyst, and reaction time. semanticscholar.orgresearchgate.netwpmucdn.com
For instance, in the related reaction of cyclohexene with sulfuric acid in the presence of benzene, the temperature is carefully maintained between 5°C and 10°C in an ice bath to control the reaction rate and minimize side products. orgsyn.org The purpose of the sulfuric acid in that context is noted to convert intermediates like dicyclohexyl sulfate into the desired this compound, which can then be removed. orgsyn.org Optimization would involve systematically varying these parameters to maximize the yield of this compound while minimizing the formation of byproducts such as dicyclohexyl ether or polymerization products.
Synthesis of Related Cyclohexyl Sulfate Architectures
Beyond the simple monosulfate, a variety of more complex cyclohexyl sulfate structures can be synthesized, including bis-sulfates and esters with additional functional groups on the cyclohexane (B81311) ring.
Cyclohexane-1,4-diyl bis(hydrogen sulfate), also referred to as CDBH, is a disulfated derivative that has been synthesized for use as a homogeneous catalyst. iau.iriau.ir The preparation is a straightforward and efficient process. iau.irsid.ir
The synthesis involves the reaction of 1,4-cyclohexanediol (B33098) with chlorosulfonic acid in a suitable solvent. iau.irsid.ir A typical laboratory procedure is detailed in the table below.
| Parameter | Value | Reference |
| Starting Material | 1,4-Cyclohexanediol | iau.ir |
| Reagent | Chlorosulfonic acid | iau.ir |
| Solvent | Dry Dichloromethane (CH₂Cl₂) | iau.ir |
| Temperature | Ice bath (0°C) | iau.ir |
| Procedure | Chlorosulfonic acid is added slowly to a suspension of 1,4-cyclohexanediol in the solvent over 30 minutes. | iau.ir |
| Workup | The mixture is concentrated under vacuum, washed with ether, and dried. | iau.ir |
This method provides good to high yields of the target compound, which is obtained as an oil. iau.ir
The synthesis of cyclohexyl sulfate esters bearing other functional groups on the ring can be achieved through various synthetic strategies, often by starting with an already substituted cyclohexyl precursor.
One approach involves the reaction of a substituted cyclohexylamine (B46788) derivative. For example, methanethiol (B179389), (1-amino-1-cyclohexyl)-, hydrogen sulfate (ester) is synthesized from a cyclohexylamine precursor, which is reacted with methanethiol and a sulfate esterifying agent. ontosight.ai
Another method involves preparing a substituted cyclohexyl-containing molecule and then adding the sulfate group. A procedure for the synthesis of 1-[2-cyclohexylmethyl-n-hexyl]imidazole hydrogen sulfate has been documented where the imidazole (B134444) derivative is first prepared and then dissolved in ether. Sulfuric acid is added dropwise to precipitate the hydrogen sulfate salt, which is then collected and recrystallized. prepchem.com
Furthermore, synthetic routes can be designed to create complex esters for specific applications. For instance, various cyclohexyl hemisuccinate esters have been synthesized and linked to heterocyclic moieties for evaluation as potential antilipidemic agents. researchgate.net These multi-step syntheses demonstrate the versatility of using substituted cyclohexyl building blocks to create diverse chemical architectures.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of cyclohexyl hydrogen sulfate (B86663), enabling unambiguous structural confirmation.
High-Resolution ¹H NMR Spectroscopic Analysis
High-resolution proton (¹H) NMR spectroscopy of cyclohexyl hydrogen sulfate reveals distinct signals corresponding to the protons on the cyclohexane (B81311) ring. The chemical shifts (δ) are influenced by the electron-withdrawing sulfate group, causing the proton attached to the oxygen-bearing carbon (H-1) to resonate at a lower field compared to the other cyclohexane protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-1 (methine) | Downfield (e.g., 4.0 - 4.5) | Multiplet |
| H-2, H-3, H-4, H-5, H-6 (methylene) | Upfield (e.g., 1.2 - 2.0) | Overlapping Multiplets |
Note: The exact chemical shifts and multiplicities would be dependent on the solvent used and the specific spectrometer frequency.
Application of Low-Field NMR for Structural Confirmation
Research has demonstrated the utility of low-field NMR, specifically a 60 MHz spectrometer, for the structural identification of this compound. This approach is particularly valuable in educational or resource-limited settings. A study successfully utilized 96% sulfuric acid as both a catalyst and a reactant to stabilize the carbocation intermediate, which facilitated the detection of this compound via NMR. The resulting spectrum, though of lower resolution, provided sufficient information to confirm the compound's structure. archive.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are crucial for identifying the characteristic functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups. The most prominent of these are the stretches associated with the sulfate group (S=O and S-O) and the C-H bonds of the cyclohexane ring.
While a specific experimental spectrum for pure this compound is not provided in the available literature, the characteristic absorption frequencies for organosulfates are well-established.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (from the hydrogen sulfate group) | Broad, ~3400 |
| C-H Stretch (cyclohexane) | 2850 - 2950 |
| S=O Asymmetric Stretch | ~1215 - 1270 |
| S=O Symmetric Stretch | ~1030 - 1060 |
| C-O Stretch | ~1000 |
| S-O Stretch | ~800 - 900 |
These characteristic peaks allow for the confident identification of the sulfate ester functionality within a molecule.
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Quantification
The combination of UPLC with ESI-MS/MS provides a highly sensitive and selective method for the quantification of this compound in complex samples. In tandem mass spectrometry, the precursor ion corresponding to deprotonated this compound is selected and fragmented to produce characteristic product ions.
For this compound, characteristic fragment ions have been identified that allow for its unambiguous detection. These include the hydrogen sulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97 and the sulfite (B76179) radical anion (•SO₃⁻) at m/z 80. The detection of these specific fragments provides a high degree of confidence in the identification and quantification of this compound.
| Precursor Ion (m/z) | Fragment Ion | Fragment Ion (m/z) |
| 179.0384 [M-H]⁻ | Hydrogen Sulfate Anion | 97 |
| 179.0384 [M-H]⁻ | Sulfite Radical Anion | 80 |
This technique is particularly valuable for environmental and biological studies where the concentration of this compound may be very low.
Identification of Characteristic Sulfate Ion Fragments
In mass spectrometry (MS), the fragmentation of organosulfates like this compound provides critical structural information. The dissociation of the energetically unstable molecular ions leads to the formation of characteristic fragment ions that are signatures for the sulfate moiety. wikipedia.orgchemguide.co.uk Tandem mass spectrometry (MS/MS) is particularly useful for identifying these fragments. copernicus.org
During analysis, especially with techniques like collision-induced dissociation (CID), the sulfate group consistently yields specific product ions. The most prominent of these are the bisulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97 and the sulfur trioxide radical anion (SO₃⁻) at m/z 80. nih.govnih.gov The presence of these ions in a mass spectrum is strong evidence for a sulfated compound. nih.gov The neutral loss of SO₃ (80 Da) from the parent ion is another common fragmentation pathway observed for sulfoconjugates. researchgate.net
Other sulfate-derived fragments, though typically less abundant, include the HSO₃⁻ ion (m/z 81) and the SO₄⁻ radical anion (m/z 96). nih.gov The relative abundance of these fragments can help differentiate between saturated sulfates (often showing a higher proportion of m/z 97) and unsaturated sulfates. nih.gov The "97 rule" is a term used to describe the formation of the HOSO₃⁻ product ion (m/z 97) as a signature for the presence of a sulfate group. nih.gov
Table 1: Characteristic Sulfate-Derived Fragments in Mass Spectrometry
| Fragment Ion/Neutral Loss | Mass-to-Charge Ratio (m/z) or Mass (Da) | Significance |
|---|---|---|
| HSO₄⁻ (bisulfate anion) | 97 | A primary signature ion for sulfate esters. nih.govnih.gov |
| SO₃⁻ (sulfur trioxide radical anion) | 80 | Confirmatory ion for the presence of a sulfate group. nih.govnih.gov |
| Neutral Loss of SO₃ | 80 Da | A typical fragmentation pathway for sulfoconjugates. researchgate.net |
| HSO₃⁻ | 81 | A minor but characteristic sulfate-derived fragment. nih.gov |
| SO₄⁻ | 96 | A minor observed sulfate-derived fragment. nih.gov |
| Neutral Loss of H₂SO₄ | 98 Da | A less frequently observed neutral loss. nih.gov |
Chromatographic Separation Principles and Detection
Method Development for Cyclohexyl Sulfate Derivatives
Developing effective chromatographic methods for the separation and analysis of cyclohexyl sulfate derivatives relies on understanding the physicochemical properties of these organosulfates. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed. nih.gov
Method development often begins with selecting an appropriate stationary phase. For many organosulfates, reversed-phase columns, such as those with octadecyl (C18) bonded silica, are utilized. nih.govnih.gov These methods separate compounds based on hydrophobicity. However, due to the polar nature of the sulfate group, achieving adequate retention on standard C18 columns can be challenging, especially under highly aqueous mobile phase conditions. researchgate.net
To overcome this, alternative stationary phases or mobile phase compositions are used. Hydrophilic interaction liquid chromatography (HILIC) is a valuable technique for highly polar compounds that are poorly retained in reversed-phase systems. copernicus.org Mixed-mode chromatography, which combines two or more retention mechanisms like reversed-phase and ion-exchange, offers enhanced selectivity for complex separations. sielc.comsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as acids (e.g., acetic acid) to control ionization and improve peak shape. nih.gov Detection is commonly achieved using mass spectrometry, which provides both quantification and structural confirmation, or other detectors like evaporative light scattering detectors (ELSD) when the analyte lacks a UV chromophore. sielc.comsielc.com
Insights from N-Cyclohexylsulfamic Acid HPLC Retention Studies
Studies on N-cyclohexylsulfamic acid (also known as cyclamic acid) provide valuable insights into the chromatographic behavior of related sulfated cyclohexyl compounds. N-cyclohexylsulfamic acid is a strongly acidic and hydrophilic compound, which dictates its behavior during HPLC analysis. sielc.com Due to its high polarity, it is not well-retained on conventional reversed-phase columns. sielc.com
Effective separation is achieved using mixed-mode HPLC columns, such as the Primesep D, which operates on both weak reversed-phase and strong anion-exchange principles. sielc.com This dual retention mechanism allows for the successful retention and analysis of such hydrophilic and acidic molecules. The retention is influenced by the mobile phase composition, which typically includes an organic modifier (e.g., acetonitrile), water, and a buffer like ammonium (B1175870) formate. sielc.com The retention time can be adjusted by modifying the concentration of the buffer in the mobile phase. sielc.com Because N-cyclohexylsulfamic acid does not possess a UV-active chromophore, detection methods like ELSD, Corona, or LC/MS are necessary for its analysis. sielc.comsielc.com
Titrimetric and Elemental Analytical Methods for Compositional Verification
Beyond spectroscopic and chromatographic techniques, classical analytical methods are essential for the fundamental compositional verification of this compound.
Titrimetric methods can be employed to quantify the sulfate content of the compound. A common approach involves first combusting the organic compound in an oxygen-filled flask to convert the organically bound sulfur into inorganic sulfate ions. dtic.mil The resulting sulfate solution can then be titrated potentiometrically with a standard solution of a barium salt, such as barium perchlorate (B79767) or barium nitrate. dtic.milresearchgate.net The endpoint is detected using a complexing indicator, like Thorin, or a barium-selective electrode, which signals the complete precipitation of barium sulfate. dtic.milresearchgate.net
Elemental analysis provides direct measurement of the mass percentages of the constituent elements (carbon, hydrogen, and sulfur) in the compound, which is crucial for confirming its empirical formula. nih.gov For sulfur determination, combustion analysis is a standard and powerful technique. malvernpanalytical.comjelsciences.com In this method, a precisely weighed sample is burned in a stream of oxygen at high temperature. This process converts the sulfur present in the molecule into sulfur dioxide (SO₂), which is then quantified by a suitable detector. jelsciences.com Modern elemental analyzers provide accurate and precise measurements of the elemental composition, allowing for verification against the theoretical values calculated from the compound's molecular formula. nih.gov
Chemical Reactivity, Mechanistic Studies, and Catalytic Applications
Cyclohexyl Hydrogen Sulfate (B86663) as a Synthetic Intermediate
Cyclohexyl hydrogen sulfate is a key intermediate compound in specific chemical transformations, most notably in the hydration of cyclohexene (B86901) to produce cyclohexanol (B46403). Its formation represents a critical step in a widely recognized reaction pathway.
The conversion of cyclohexene to cyclohexanol can be efficiently achieved through a two-step process involving the formation of this compound. brainly.inchegg.com This process, known as the hydration of cyclohexene, begins with the reaction of cyclohexene with cold, concentrated sulfuric acid. brainly.inlibretexts.orgchemguide.co.uk In this initial step, the sulfuric acid adds across the double bond of the cyclohexene molecule to form the intermediate, this compound. brainly.inchegg.com
The reaction proceeds as follows: Step 1: Formation of this compound Cyclohexene + H₂SO₄ → this compound brainly.in
This intermediate is then hydrolyzed by heating with water. brainly.inchegg.com The hydrolysis step cleaves the sulfate group and replaces it with a hydroxyl (-OH) group, yielding the final product, cyclohexanol, and regenerating the sulfuric acid. brainly.in
Step 2: Hydrolysis to Cyclohexanol this compound + H₂O (heat) → Cyclohexanol + H₂SO₄ brainly.in
This pathway is a classic example of an electrophilic addition reaction followed by hydrolysis, providing a reliable method for the synthesis of cyclohexanol from an alkene precursor.
Catalytic Functions of Cyclohexyl Sulfate Derivatives
Derivatives of cyclohexyl sulfate have been developed and utilized as effective catalysts in various organic syntheses. Their acidic properties are harnessed to facilitate complex reactions, often with high efficiency and under environmentally benign conditions.
Cyclohexane-1,4-diyl bis(hydrogen sulfate) has been identified as an efficient, environmentally friendly, and reusable homogeneous Brønsted acid catalyst. A Brønsted acid is a chemical species that donates a proton (H⁺) to another substance. The catalytic activity of this compound stems from the two acidic hydrogen sulfate groups attached to the cyclohexane (B81311) ring. Its homogeneous nature means it dissolves in the reaction medium, allowing for excellent contact with reactants and often leading to higher reaction rates. This catalyst has been characterized using various analytical techniques, including FT-IR and ¹H NMR spectroscopy, to confirm its structure and properties.
One of the significant applications of cyclohexane-1,4-diyl bis(hydrogen sulfate) is in promoting multi-component reactions, such as the Biginelli reaction. iau.irresearchgate.net The Biginelli reaction is a one-pot synthesis that combines three components—an aldehyde, a β-ketoester, and urea (B33335) or thiourea—to produce dihydropyrimidones, a class of compounds with important pharmacological properties. unito.it
The use of cyclohexane-1,4-diyl bis(hydrogen sulfate) as a catalyst offers several advantages for this reaction, including high yields of the desired products, short reaction times, and the ability to be reused. researchgate.net The reaction can often be carried out under green conditions, such as in water or without any solvent at all. researchgate.net
Table 1: Catalytic Efficiency in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate | Urea | High |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Urea | Good-High |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | High |
| 3-Hydroxybenzaldehyde | Methyl Acetoacetate | Urea | Good-High |
Note: This table represents typical results for the Biginelli reaction catalyzed by acidic species, demonstrating the general efficiency of such catalysts.
Exploration of Reaction Mechanisms Involving Cyclohexyl Sulfate Species
Understanding the reaction mechanisms involving cyclohexyl sulfate species is fundamental to controlling and optimizing chemical syntheses. The formation of these species is typically governed by electrophilic addition.
The formation of this compound from cyclohexene and sulfuric acid is a classic example of an electrophilic addition reaction. libretexts.orgchemguide.co.ukchemguide.co.uk The reaction is initiated by the sulfuric acid molecule acting as an electrophile. chemguide.co.uksavemyexams.com
The mechanism can be broken down into the following steps:
Electrophilic Attack : The sulfuric acid molecule is polar, with the hydrogen atoms carrying a partial positive charge (δ+) because they are bonded to highly electronegative oxygen atoms. chemguide.co.uksavemyexams.com This slightly positive hydrogen is attracted to the electron-rich pi (π) bond of the cyclohexene double bond. chemguide.co.ukshout.education The π electrons of cyclohexene attack the electrophilic hydrogen atom. savemyexams.comyoutube.com
Formation of a Carbocation Intermediate : As the new carbon-hydrogen bond forms, the carbon-carbon double bond breaks. chemguide.co.uksavemyexams.com The two electrons from the π bond are used to create the new C-H bond, leaving the other carbon atom of the original double bond with a positive charge. This results in the formation of a highly reactive carbocation intermediate. chemguide.co.uksavemyexams.comyoutube.com Simultaneously, the hydrogen-oxygen bond in the sulfuric acid breaks heterolytically, with the electrons moving to the oxygen, forming a negatively charged hydrogensulfate ion (HSO₄⁻). chemguide.co.uksavemyexams.com
Nucleophilic Attack : In the final step, the negatively charged hydrogensulfate ion acts as a nucleophile. youtube.com A lone pair of electrons on one of its oxygen atoms is strongly attracted to the positively charged carbon of the carbocation. chemguide.co.uk This oxygen atom forms a bond with the carbocation, resulting in the final product, this compound. chemguide.co.ukyoutube.com
This stepwise mechanism explains the regiochemistry and stereochemistry of the addition of sulfuric acid to alkenes. libretexts.org
Radical Chemistry and Sulfate-Mediated Processes
The sulfate radical anion (SO₄•⁻) is a powerful oxidant that plays a significant role in advanced oxidation processes. Its reactions with organic molecules can occur through three primary mechanisms: single-electron transfer (SET), radical adduct formation (with unsaturated compounds), and hydrogen atom abstraction (HAT) from saturated moieties mdpi.com. For a saturated compound like this compound, the dominant reaction pathway with the sulfate radical is hydrogen abstraction from one of the C-H bonds on the cyclohexane ring acs.orgnih.gov.
The mechanism involves the SO₄•⁻ radical removing a hydrogen atom (H•) from the ring to form the bisulfate ion (HSO₄⁻) and a cyclohexyl radical. This process is characteristic of the reactions between SO₄•⁻ and alkanes, alcohols, and ethers acs.org.
A crucial aspect influencing this reaction is the electronic effect of the sulfate group (-OSO₃H). The sulfate functional group is strongly electron-withdrawing. This property reduces the electron density across the cyclohexane ring, thereby deactivating the C-H bonds towards attack by the electrophilic sulfate radical. Consequently, alkyl sulfates and sulfonates generally exhibit lower reactivity towards SO₄•⁻ compared to their corresponding alcohols or unsubstituted alkanes with the same number of carbon atoms acs.org.
To contextualize the reactivity of the cyclohexyl system, it is useful to examine the experimentally determined rate constants for hydrogen abstraction by SO₄•⁻ from related saturated organic compounds. These values provide a quantitative measure of reactivity and highlight the structural factors that influence the reaction rate.
| Compound | Rate Constant (k) in M⁻¹s⁻¹ | Comments |
| Methane | < 1 x 10⁶ | Upper limit determination researchgate.net |
| Ethane (B1197151) | 4.4 x 10⁶ | Rate for a simple alkane researchgate.net |
| Propane | 4.0 x 10⁷ | Increased reactivity with secondary C-H bonds researchgate.net |
| Tetrahydrofuran | 2.8 x 10⁸ | Activated C-H bonds adjacent to ether oxygen researchgate.net |
| 1,4-Dioxane | 7.2 x 10⁷ | Cyclic ether reactivity researchgate.net |
| Methanol | 1.0 x 10⁷ | Comparison with a simple alcohol researchgate.net |
| Ethanol | 7.7 x 10⁷ | Increased reactivity with α-hydrogen researchgate.net |
This table presents selected rate constants for the reaction of the sulfate radical anion (SO₄•⁻) with various saturated organic molecules, illustrating the general range of reactivity for hydrogen abstraction reactions.
The data indicate that the rate of hydrogen abstraction is sensitive to the nature of the C-H bond. For instance, the rate constants increase from ethane to propane, reflecting the greater ease of abstracting a hydrogen atom from a secondary carbon compared to a primary one. In cyclic ethers like tetrahydrofuran, the C-H bonds adjacent to the oxygen atom are activated, leading to significantly higher rate constants researchgate.net. Based on these trends, the reactivity of the cyclohexyl ring in this compound would be influenced by the presence of multiple secondary hydrogens, but moderated by the deactivating effect of the sulfate group.
Theoretical and Computational Chemistry of Cyclohexyl Hydrogen Sulfate
Quantum Chemical Methods for Electronic Structure Determination
Quantum chemical methods are fundamental in elucidating the electronic characteristics of molecules. For cyclohexyl hydrogen sulfate (B86663), these tools can map out electron distribution, orbital energies, and bonding characteristics, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for compounds analogous to cyclohexyl hydrogen sulfate, such as other sulfate esters and cyclohexyl derivatives, typically employ functionals like B3LYP or M06-2X combined with basis sets like 6-311+G(d,p) to achieve a balance between accuracy and computational cost.
These investigations provide critical data on molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. For this compound, DFT would be used to determine the optimized three-dimensional structure, including the conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the orientation of the sulfate group. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. In related sulfate compounds, the HOMO is often localized on the sulfate oxygen atoms, while the LUMO may be distributed across the sulfur-oxygen bonds and the alkyl framework.
An electrostatic potential map would reveal the distribution of charge, highlighting the electronegative oxygen atoms of the sulfate group as regions of negative potential (red) and the hydrogen of the hydroxyl group and parts of the cyclohexyl ring as areas of positive potential (blue), indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Representative DFT-Calculated Electronic Properties for an Alkyl Hydrogen Sulfate
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.2 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability; a larger gap implies greater stability. |
Note: Data is representative and based on typical values for similar organosulfate compounds calculated at the B3LYP/6-31G(d) level of theory.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of bonding and orbital interactions within a molecule. In studies of cyclohexyl derivatives, NBO analysis is used to quantify charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.net
For a molecule like this compound, NBO analysis would identify the key donor-acceptor interactions that contribute to its stability. A significant interaction would likely be the delocalization of electron density from the lone pairs (LP) of the oxygen atoms in the sulfate group into the antibonding orbitals (σ*) of adjacent S-O and C-O bonds. These interactions, referred to as hyperconjugation, stabilize the molecule. The stabilization energy associated with these interactions, E(2), can be calculated using second-order perturbation theory. researchgate.netperiodicodimineralogia.it In related cyclohexyl-containing molecules, NBO analysis has been crucial in identifying intramolecular charge transfer pathways and quantifying their energetic significance. researchgate.net
Table 2: Selected NBO Donor-Acceptor Interactions in a Representative Cyclohexyl Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (C-C) | 1.8 | Hyperconjugation |
| LP (O) | σ* (S-O) | 5.4 | Hyperconjugation |
Note: This table presents hypothetical but representative data for key interactions that would be analyzed in cyclohexyl derivatives. E(2) represents the stabilization energy.
Mechanistic Predictions and Reaction Pathway Calculations
Computational chemistry is instrumental in mapping out potential reaction pathways and predicting the kinetics and thermodynamics of chemical transformations.
Computational studies on the reaction mechanisms of sulfate esters, such as hydrolysis, provide detailed insights into the energy profiles of these reactions. nih.govacs.org By locating the transition state (TS) on the potential energy surface, the activation energy barrier for a reaction can be calculated. The transition state is a first-order saddle point, and its geometry provides a snapshot of the molecular structure at the peak of the energy barrier.
For the hydrolysis of an alkyl sulfate like this compound, computational models suggest a concerted pathway with a loose, dissociative-like transition state. nih.govacs.org This means that in the transition state, the bond to the nucleophile (e.g., a water molecule or hydroxide ion) is only partially formed, while the bond to the leaving group (the cyclohexanol (B46403) part) has already begun to break. nih.gov Calculations for similar sulfate esters have determined activation barriers for hydrolysis, which are essential for predicting reaction rates. These calculations often employ DFT methods and may include explicit solvent molecules to better model the reaction environment. acs.org
Table 3: Calculated Energy Barriers for Sulfate Ester Hydrolysis
| Reaction | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Transition State Character |
|---|---|---|---|
| Alkaline Hydrolysis of a Model Sulfate Ester | M062X/6-31+G* (SMD) | 22.5 | Loose, SN2-like |
Note: The data is illustrative of typical results from computational studies on the hydrolysis of sulfate esters. nih.gov
Analysis of Molecular Interactions and Conformational Energetics
This compound possesses a hydroxyl group (-OH) on the sulfate moiety, making it a hydrogen bond donor. It also has several electronegative oxygen atoms that can act as hydrogen bond acceptors. This arrangement allows for the possibility of intramolecular hydrogen bonding, where the hydrogen of the -OH group interacts with one of the other oxygen atoms on the same sulfate group, forming a cyclic conformation.
Computational methods can be used to characterize such interactions. By comparing the energies of conformers with and without the intramolecular hydrogen bond, the strength of the bond can be estimated. Further analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can identify a bond critical point (BCP) between the hydrogen and the acceptor oxygen, providing evidence of the interaction. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCP are used to quantify the strength and nature of the hydrogen bond. rsc.org Computational studies on molecules with similar functional groups have successfully characterized these types of intramolecular interactions, confirming their role in stabilizing specific conformations. mdpi.com
Table 4: Computed Parameters for a Representative Intramolecular Hydrogen Bond
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| H···O Distance | The distance between the hydrogen and acceptor oxygen. | 2.1 Å |
| Stabilization Energy | The energy gained by forming the hydrogen bond. | 3-5 kcal/mol |
| Electron Density at BCP (ρ) | Indicates the strength of the bond. | 0.015 a.u. |
Note: Values are representative and based on DFT calculations for similar intramolecular O-H···O interactions.
Biochemical and Environmental Transformation Pathways of Chemical Interest
Enzymatic Mechanisms of Sulfate (B86663) Ester Hydrolysis and Formation
The cleavage and formation of the sulfate ester bond in compounds like cyclohexyl hydrogen sulfate are catalyzed by specific enzymes. Sulfatases are responsible for the hydrolysis of sulfate esters, while sulfotransferases catalyze their formation.
Sulfatases are a class of esterases that hydrolyze sulfate esters, releasing an alcohol and a sulfate ion. These enzymes are found across all domains of life and play vital roles in various biological processes, including the degradation of sulfated compounds for sulfur acquisition and the modulation of biological signaling. nih.govwikipedia.org The expression of some bacterial sulfatases is upregulated in environments where inorganic sulfate is limited, forcing the organisms to utilize organic sulfur sources. nih.gov
The enzymatic hydrolysis of alkyl sulfates can proceed through two distinct stereochemical mechanisms:
Inversion of Configuration: This mechanism results in an alcohol with the opposite stereochemistry to the starting sulfate ester. It typically proceeds via an S(_N)2-type reaction where a water molecule, activated by metal ions (like a binuclear Zn cluster in the active site), directly attacks the chiral carbon atom, displacing the sulfate group. nih.gov
The specific mechanism employed depends on the particular sulfatase enzyme. For example, the aryl sulfatase PAS has been shown to hydrolyze secondary alkyl sulfates with retention of configuration, while the alkyl sulfatase PISA1 catalyzes the hydrolysis with inversion of configuration. cam.ac.uk
Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which can be an alcohol or an amine. wikipedia.orgoup.com This process, known as sulfonation, is crucial for various biological functions, including detoxification and hormone regulation. While many sulfotransferases act on aromatic compounds, some have been shown to accept aliphatic alcohols, including cyclic ones like cyclohexanol (B46403), as substrates. researchgate.netnih.gov This indicates the existence of enzymatic pathways for the formation of this compound from cyclohexanol in biological systems.
The table below summarizes the key enzymes involved in the hydrolysis and formation of sulfate esters.
| Enzyme Class | Function | Donor/Substrate | Product(s) | Typical Mechanism |
| Sulfatases | Hydrolysis of sulfate esters | R-OSO(_3) + H(_2)O | R-OH + HSO(_4) | Retention or Inversion of Configuration |
| Sulfotransferases | Formation of sulfate esters | R-OH + PAPS | R-OSO(_3) + PAP | Transfer of sulfo group |
Chemical Transformation Pathways of Cyclohexyl Ring Systems
The cyclohexyl moiety of this compound can also undergo transformation, particularly in environmental settings. These transformations are often mediated by microbial communities under specific redox conditions.
Under anoxic conditions, such as those found in marine sediments, the degradation of cyclohexane (B81311) and its derivatives can be coupled to sulfate reduction. nih.govnih.govfrontiersin.org Sulfate-reducing bacteria (SRB), such as those belonging to the Desulfosarcina-Desulfococcus cluster, can utilize cyclohexane as a carbon and energy source, with sulfate serving as the terminal electron acceptor. nih.govnih.govfrontiersin.org
The table below details the identified metabolites in the anaerobic degradation of cyclohexane by sulfate-reducing bacteria.
| Metabolite | Chemical Formula | Role in Pathway |
| Cyclohexylsuccinate | C({10})H({16})O(_4) | Initial activation product |
| 3-Cyclohexylpropionate | C(9)H({16})O(_2) | Intermediate |
| Cyclohexanecarboxylate | C(7)H({12})O(_2) | Intermediate |
The chemical fate of this compound in the environment is influenced by both its sulfate ester and cyclohexyl components. As an organosulfur compound, it is part of the broader biogeochemical sulfur cycle. organosulfurcycling.comnih.gov
The primary chemical transformation pathway for alkyl hydrogen sulfates is hydrolysis, which cleaves the sulfate ester bond to yield an alcohol (cyclohexanol) and inorganic sulfate. While monoalkyl sulfates are generally resistant to spontaneous hydrolysis at neutral pH and ambient temperatures, this process can be acid-catalyzed. pnas.orgnih.gov
Once hydrolysis occurs, the resulting products enter their respective biogeochemical cycles. The released sulfate can be utilized by sulfate-reducing bacteria, as described above, or assimilated by various organisms for the synthesis of essential sulfur-containing biomolecules like cysteine and methionine. nih.gov
The cyclohexanol produced can be further degraded by a variety of microorganisms under both aerobic and anaerobic conditions. In the context of the broader organosulfur cycle, non-volatile compounds like this compound contribute to the pool of dissolved organic sulfur (DOS) in aquatic systems. The cycling of these compounds is largely mediated by microbial activity, which facilitates the transformation between organic and inorganic sulfur species. organosulfurcycling.com While much of the research on organosulfur cycling has focused on volatile compounds like dimethyl sulfide (B99878) (DMS) nih.gov, the degradation of non-volatile organosulfates is a key step in the remineralization of sulfur.
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Routes to Cyclohexyl Hydrogen Sulfate (B86663) Analogs
The development of new and efficient methods for synthesizing analogs of cyclohexyl hydrogen sulfate is crucial for exploring their potential applications. Research in this area is focused on enhancing selectivity, improving yields, and utilizing more sustainable approaches.
One promising avenue is the use of biocatalysis. Enzymes, such as arylsulfate sulfotransferases, have demonstrated the ability to catalyze the sulfation of a diverse range of alcohols, including cyclic aliphatic alcohols. nih.govresearchgate.net These enzymes operate under mild conditions and can exhibit high chemo- and regioselectivity, offering a green alternative to traditional chemical methods. nih.gov The substrate scope of these enzymes is a key area of investigation, with studies showing that even small structural changes in the alcohol substrate can significantly impact the efficiency of the enzymatic sulfation. nih.gov
Another area of development involves the exploration of novel sulfating agents and catalytic systems. For instance, the synthesis of analogs like cyclohexane-1,4-diyl bis(hydrogen sulfate) highlights the potential to create multifunctional molecules with unique properties. Such compounds can act as efficient homogeneous catalysts in multicomponent reactions, demonstrating the versatility of organosulfate structures. uci.edu
Furthermore, chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, are being explored to access complex sulfated molecules. This approach can provide access to a wider range of analogs that may not be accessible through either method alone. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is also a key goal to improve efficiency and reduce waste.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Biocatalysis | Use of enzymes (e.g., sulfotransferases) | High selectivity, mild reaction conditions, environmentally friendly | Expanding substrate scope, enzyme engineering for improved activity |
| Homogeneous Catalysis | Use of soluble catalysts (e.g., cyclohexane-1,4-diyl bis(hydrogen sulfate)) | High efficiency, potential for asymmetric synthesis | Development of novel organosulfate-based catalysts, catalyst recycling |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Access to a wider range of complex analogs | Optimization of reaction sequences, compatibility of catalysts |
Elucidation of Underexplored Reaction Mechanisms and Selectivities
A fundamental understanding of the reaction mechanisms governing the formation and reactivity of this compound and its analogs is essential for controlling reaction outcomes and designing more selective synthetic routes.
The classical mechanism for the formation of alkyl hydrogen sulfates involves the electrophilic addition of sulfuric acid to an alkene. docbrown.infochemistrystudent.comshout.educationchemrevise.orgyoutube.com For unsymmetrical alkenes, the regioselectivity of this addition is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the most hydrogen substituents, leading to the more stable carbocation intermediate. chemistrystudent.comshout.education However, subtle electronic and steric effects can influence this selectivity, and further research is needed to fully understand these nuances for complex cyclohexyl systems.
Computational studies, such as molecular orbital calculations, have been employed to investigate the mechanisms of reactions involving sulfate esters. acs.org These studies can provide detailed insights into transition state structures and reaction energy profiles, helping to explain observed reactivities and selectivities. acs.org For example, such calculations have been used to study intramolecular sulfuryl group transfer, revealing high activation barriers for this process. acs.org
In the context of enzymatic sulfation, understanding the basis of enzyme selectivity is a major research focus. Molecular docking studies can be used to model the binding of different substrates within the active site of a sulfotransferase, providing a rationale for the observed regioselectivity. nih.gov By identifying the key amino acid residues involved in substrate recognition and catalysis, researchers can potentially engineer enzymes with altered or enhanced selectivity for specific cyclohexanol (B46403) analogs.
| Mechanistic Aspect | Key Research Questions | Investigative Tools |
| Electrophilic Addition | How do substituent effects on the cyclohexene (B86901) ring influence regioselectivity? | Kinetic studies, product analysis, computational modeling |
| Intramolecular Reactions | What are the energetic barriers for sulfuryl group migration in cyclohexyl systems? | Molecular orbital calculations, isotopic labeling experiments |
| Enzymatic Sulfation | What determines the substrate specificity and regioselectivity of sulfotransferases for cyclohexanols? | X-ray crystallography of enzyme-substrate complexes, molecular docking, site-directed mutagenesis |
Integration of Advanced Spectroscopic and Computational Approaches
The detailed characterization of this compound and its analogs, as well as the real-time monitoring of their reactions, relies on the application of advanced analytical and computational techniques.
In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions. This can provide valuable kinetic data and help to identify transient intermediates. For example, in situ ATR-FTIR has been successfully used to study the photocatalytic oxidation of cyclohexanol to cyclohexanone, demonstrating its applicability to reactions involving cyclohexyl derivatives. utwente.nl
Computational chemistry plays an increasingly important role in complementing experimental studies. Molecular orbital calculations can predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra. acs.org Furthermore, computational models can be used to simulate reaction pathways and predict the stability of different isomers and conformers, providing insights that may be difficult to obtain through experiments alone. acs.org
| Technique | Application | Information Gained |
| LC-MS/MS | Identification and structural characterization of organosulfates | Molecular weight, elemental composition, fragmentation patterns |
| In situ ATR-FTIR | Real-time reaction monitoring | Reaction kinetics, identification of intermediates, functional group analysis |
| Molecular Modeling | Prediction of structure, properties, and reactivity | Geometric parameters, spectroscopic properties, reaction mechanisms, energy profiles |
Potential for New Catalytic Applications in Green Chemistry
There is growing interest in the use of organosulfates as catalysts, particularly in the context of green chemistry, which emphasizes the development of environmentally benign chemical processes.
One notable example is the use of cyclohexane-1,4-diyl bis(hydrogen sulfate) as an efficient, homogeneous catalyst for the Biginelli reaction. uci.edu This multicomponent reaction is a well-known method for the synthesis of dihydropyrimidinones, a class of compounds with important pharmacological activities. The use of an organosulfate catalyst in this context offers advantages such as high yields, short reaction times, and often milder reaction conditions compared to traditional acid catalysts. uci.edu
The development of biocatalytic processes using enzymes that can produce or modify sulfated compounds is inherently aligned with the principles of green chemistry. nih.gov As discussed earlier, enzymatic sulfation proceeds under mild, aqueous conditions and with high selectivity, minimizing the need for protecting groups and reducing the generation of waste. nih.gov
Furthermore, the involvement of organosulfates in photochemical processes opens up possibilities for novel photocatalytic applications. Research has shown that organosulfates can be formed through mineral-mediated photochemical pathways. mit.edu Harnessing such reactions could lead to the development of new catalytic systems for selective transformations, driven by light as a sustainable energy source. The study of the hydrogenation of cyclohexyl acetate (B1210297) to cyclohexanol, while not directly involving this compound, points to the broader interest in developing efficient and green catalytic processes for the synthesis of important cyclohexyl-containing chemicals. rsc.orgresearchgate.net
| Catalytic Application | Catalyst Type | Green Chemistry Aspect |
| Multicomponent Reactions | Cyclohexane-1,4-diyl bis(hydrogen sulfate) | Atom economy, reduced waste, milder conditions |
| Biocatalytic Sulfation | Sulfotransferases | Mild conditions, high selectivity, renewable catalyst |
| Photocatalysis | Mineral-mediated systems | Use of light as a sustainable energy source |
Q & A
Q. What laboratory methods are recommended for synthesizing cyclohexyl hydrogen sulfate, and how can reaction efficiency be optimized?
this compound can be synthesized via the reaction of cyclohexene with concentrated sulfuric acid under controlled conditions. Key steps include:
- Slowly adding cyclohexene to a chilled sulfuric acid-water mixture to minimize side reactions (e.g., polymerization) and control exothermicity .
- Ensuring thorough mixing to form a homogeneous solution, as incomplete mixing can lead to phase separation and reduced yield .
- Monitoring temperature (e.g., using an ice bath) to stabilize intermediates like protonated cyclohexanol and prevent thermal degradation .
- Purifying the product via liquid-liquid extraction or recrystallization, validated by techniques like NMR or HPLC .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can separate and quantify the compound, especially when detecting trace impurities (e.g., unreacted cyclohexene or sulfonic acid derivatives) .
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., sulfate stretching at ~1200 cm⁻¹), while nuclear magnetic resonance (NMR) confirms proton environments (e.g., cyclohexyl group signals at δ 1.4–2.0 ppm) .
- Titration : Acid-base titration quantifies sulfate content, though this requires careful pH control to avoid interference from residual sulfuric acid .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Ventilation : Use fume hoods to mitigate exposure to sulfuric acid vapors and reaction byproducts .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory due to the corrosive nature of reactants .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ in low-temperature vs. high-temperature oxidation studies?
this compound may act as an intermediate in oxidation pathways:
- Low-Temperature Oxidation : Dominated by radical chain reactions, where cyclohexyl radicals (cy-C6H11•) form via hydrogen abstraction by OH radicals. These radicals react with O₂ to form peroxy intermediates, which may decompose into sulfates or ketones .
- High-Temperature Oxidation : this compound undergoes thermal decomposition, releasing SO₃ and cyclohexanol. Computational models (e.g., density functional theory) predict activation energies for these pathways, but experimental validation via jet-stirred reactor data is critical to resolve discrepancies .
Q. What computational strategies can predict the stability and reactivity of this compound in aqueous environments?
- Molecular Dynamics (MD) Simulations : Model solvation effects and hydrogen-bonding interactions with water, which influence hydrolysis rates .
- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute thermodynamic parameters (e.g., ΔG‡ for sulfate ester bond cleavage) and compare with experimental kinetics data from impedance spectroscopy or calorimetry .
Q. How can researchers resolve contradictions in literature data on this compound’s degradation pathways?
- Systematic Replication : Reproduce studies under identical conditions (e.g., pH, temperature) to isolate variables causing discrepancies, such as trace metal catalysts or moisture levels .
- Cross-Validation : Combine multiple analytical methods (e.g., HPLC for degradation products, IR for structural changes) to confirm mechanistic hypotheses .
- Meta-Analysis : Critically evaluate literature for methodological biases, such as incomplete purification steps or unaccounted side reactions in early studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
